molecular formula C9H8BrNO B1394035 (6-Bromopyridin-2-yl)(cyclopropyl)methanone CAS No. 1287217-34-8

(6-Bromopyridin-2-yl)(cyclopropyl)methanone

Cat. No. B1394035
M. Wt: 226.07 g/mol
InChI Key: NSFFHOFMHKPCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromopyridin-2-yl)(cyclopropyl)methanone (6-BP2CM) is a synthetic compound derived from the cyclopropylmethanone family of compounds. It is an important intermediate in chemical synthesis and has a wide range of applications in the scientific community. 6-BP2CM is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and intermediates for organic synthesis. It is also used in the synthesis of polymers and other materials. 6-BP2CM is a versatile compound that can be used in a variety of reaction pathways to create novel compounds. We will also discuss potential future directions for the use of 6-BP2CM.

Scientific Research Applications

Synthesis and Structural Analysis

  • Rusnac et al. (2020) studied the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to compounds with potential application in antimicrobial and antifungal areas (Rusnac et al., 2020).
  • Abarca et al. (2006) explored the formation of pyridylcarbene by thermal decomposition of bromo-triazolopyridines, resulting in various pyridine derivatives (Abarca et al., 2006).

Pharmacological Potential

  • Mallikarjuna et al. (2014) synthesized derivatives of cyclopropyl methanone and evaluated their anticancer and antituberculosis activities, revealing significant activity in some compounds (Mallikarjuna et al., 2014).
  • Stark (2000) discussed the synthesis of cyclopropyl phenyl methanone derivatives as antagonists for the histamine H3 receptor (Stark, 2000).

Antioxidant and Antimicrobial Activities

  • Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and found effective antioxidant power in the synthesized bromophenols (Çetinkaya et al., 2012).
  • Borza et al. (2007) identified potent NR2B subunit-selective antagonists of the NMDA receptor among indole-2-carboxamides and benzimidazole-2-carboxamides (Borza et al., 2007).

Application in Pain Treatment

  • Tsuno et al. (2017) identified (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective TRPV4 channel antagonists with analgesic effects in pain treatment models (Tsuno et al., 2017).

properties

IUPAC Name

(6-bromopyridin-2-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-2-7(11-8)9(12)6-4-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFFHOFMHKPCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromopyridin-2-yl)(cyclopropyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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